Cas no 60630-68-4 (N-benzyl-N,N'-dimethyl-1,3-propanediamine)

N-benzyl-N,N'-dimethyl-1,3-propanediamine 化学的及び物理的性質
名前と識別子
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- N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine
- benzyl(methyl)[3-(methylamino)propyl]amine
- N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine
- SCHEMBL1268694
- N'-benzyl-N,N'-dimethylpropane-1,3-diamine
- 1,3-Propanediamine, N,N'-dimethyl-N-(phenylmethyl)-
- AKOS000254922
- EN300-6935300
- 60630-68-4
- A1-38870
- DTXSID20543368
- N-benzyl-N,N'-dimethyl-1,3-propanediamine
-
- MDL: MFCD10687352
- インチ: InChI=1S/C12H20N2/c1-13-9-6-10-14(2)11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3
- InChIKey: CDRZWWQEJJUXDS-UHFFFAOYSA-N
- SMILES: CNCCCN(C)CC1=CC=CC=C1
計算された属性
- 精确分子量: 192.162648646g/mol
- 同位素质量: 192.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 6
- 複雑さ: 130
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 15.3Ų
N-benzyl-N,N'-dimethyl-1,3-propanediamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026971-1g |
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine |
60630-68-4 | 1g |
4973.0CNY | 2021-07-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026971-500mg |
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine |
60630-68-4 | 500mg |
3233CNY | 2021-05-07 | ||
TRC | B126488-50mg |
N-benzyl-N,N'-dimethyl-1,3-propanediamine |
60630-68-4 | 50mg |
$ 115.00 | 2022-06-01 | ||
A2B Chem LLC | AH12219-1g |
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine |
60630-68-4 | 1g |
$410.00 | 2024-04-19 | ||
1PlusChem | 1P00FA63-500mg |
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine |
60630-68-4 | 500mg |
$272.00 | 2025-02-27 | ||
Enamine | EN300-6935300-10.0g |
benzyl(methyl)[3-(methylamino)propyl]amine |
60630-68-4 | 95.0% | 10.0g |
$1286.0 | 2025-03-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026971-1g |
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine |
60630-68-4 | 1g |
4973CNY | 2021-05-07 | ||
Enamine | EN300-6935300-0.25g |
benzyl(methyl)[3-(methylamino)propyl]amine |
60630-68-4 | 95.0% | 0.25g |
$110.0 | 2025-03-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614100-1g |
N1-benzyl-N1,N3-dimethylpropane-1,3-diamine |
60630-68-4 | 98% | 1g |
¥5428.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614100-5g |
N1-benzyl-N1,N3-dimethylpropane-1,3-diamine |
60630-68-4 | 98% | 5g |
¥8988.00 | 2024-05-07 |
N-benzyl-N,N'-dimethyl-1,3-propanediamine 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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10. Book reviews
N-benzyl-N,N'-dimethyl-1,3-propanediamineに関する追加情報
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine: A Comprehensive Overview
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine, commonly referred to by its CAS number CAS No 60630-68-4, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential in advanced material synthesis and biomedical applications. In this article, we delve into the properties, synthesis methods, applications, and recent research findings related to N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine.
The molecular structure of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine consists of a propane backbone with two amine groups. One of the amine groups is substituted with a benzyl group at the N1 position, while the other is dimethylated at the N3 position. This configuration imparts unique chemical reactivity and physical properties to the compound. The presence of both aromatic and aliphatic amine functionalities makes it a valuable precursor in the synthesis of polymeric materials and pharmaceutical agents.
Recent studies have highlighted the role of CAS No 60630-68-4 in the development of advanced materials. For instance, researchers have explored its use as a building block for synthesizing polyamides and polyurethanes with enhanced mechanical and thermal properties. These materials find applications in aerospace, automotive industries, and high-performance textiles. The ability of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine to form stable polymer networks through step-growth polymerization has been extensively documented in recent literature.
In the biomedical sector, N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine has shown promise as a precursor for drug delivery systems. Its ability to form biocompatible polymers has led to its investigation in controlled-release drug delivery applications. Recent research indicates that polymers derived from this compound exhibit excellent biocompatibility and degradation profiles, making them suitable for use in tissue engineering scaffolds and implantable devices.
The synthesis of CAS No 60630-68-4 typically involves multi-step organic reactions. One common approach involves the alkylation of an appropriate diamine precursor followed by benzyl substitution at the N1 position. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling large-scale production with minimal environmental impact.
From an environmental standpoint, researchers are increasingly focusing on sustainable synthesis routes for N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine. Green chemistry principles are being applied to minimize waste generation and reduce energy consumption during its production. These efforts align with global initiatives aimed at promoting environmentally friendly chemical manufacturing practices.
In conclusion, N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine, identified by its CAS number CAS No 60630-68-4, stands out as a critical compound in modern materials science and biotechnology. Its diverse applications span from high-performance polymers to advanced biomedical materials. As research continues to uncover new potential uses for this compound, it is poised to play an even more significant role in shaping future technological advancements.
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